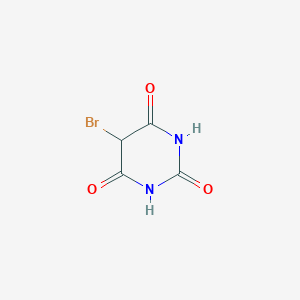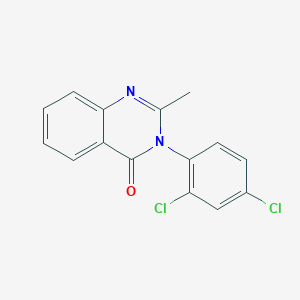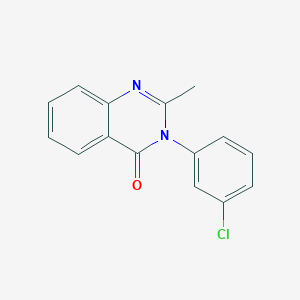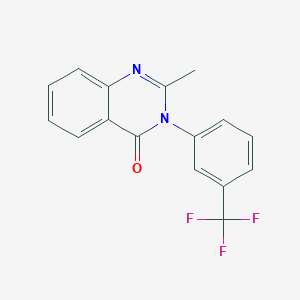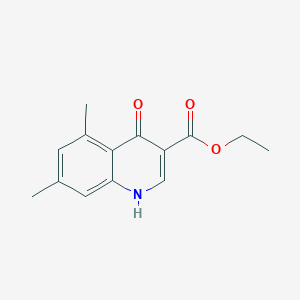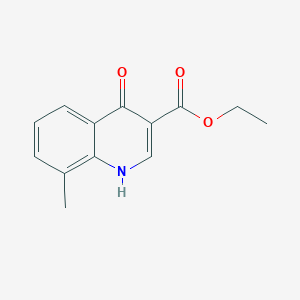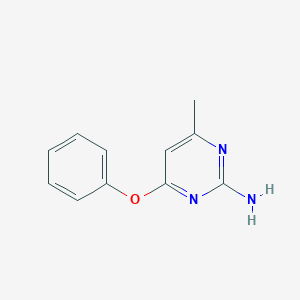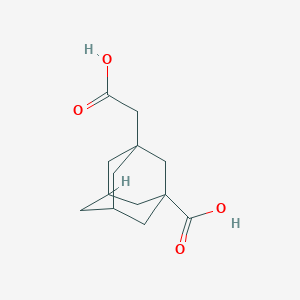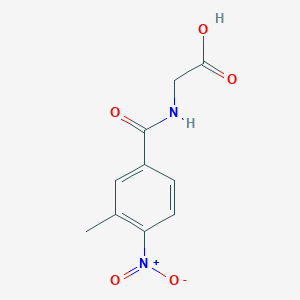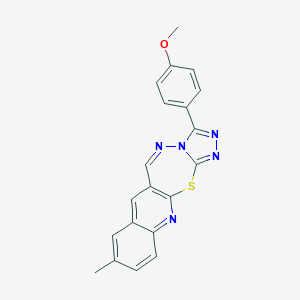
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is a chemical compound with potential applications in scientific research. This compound is a heterocyclic organic compound with a complex structure that makes it interesting for researchers to study.
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- has potential applications in scientific research. This compound has been shown to have antitumor activity against various cancer cell lines. The compound has also been shown to have antibacterial and antifungal activity. Additionally, this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is not fully understood. However, it has been suggested that the compound works by inhibiting the growth of cancer cells through the induction of apoptosis. The compound may also work by inhibiting the growth of bacteria and fungi by disrupting their cell walls.
Biochemische Und Physiologische Effekte
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- has been shown to have biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. Additionally, this compound has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- in lab experiments include its potential applications in the treatment of cancer, bacterial and fungal infections, and neurological disorders. However, the limitations of using this compound in lab experiments include its complex structure, which makes it difficult to synthesize, and its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research involving 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl-. One future direction is to further study the mechanism of action of this compound and its potential applications in the treatment of cancer, bacterial and fungal infections, and neurological disorders. Another future direction is to develop more efficient synthesis methods for this compound. Additionally, future research could focus on the development of analogs of this compound with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- is a complex process that involves multiple steps. The synthesis method involves the reaction of 2-aminobenzonitrile with ethyl 2-chloroacetate in the presence of sodium hydride to form 2-ethoxycarbonyl-1-cyano-4-methoxybenzene. The intermediate product is then reacted with thiosemicarbazide in the presence of sodium acetate to form 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine. The final product is obtained by reacting 3-(4-methoxyphenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazepine with 2-chloro-9-methylquinoline in the presence of potassium carbonate.
Eigenschaften
CAS-Nummer |
136633-15-3 |
|---|---|
Produktname |
1,2,4-Triazolo(3',4':2,3)(1,3,4)thiadiazepino(7,6-b)quinoline, 3-(4-methoxyphenyl)-9-methyl- |
Molekularformel |
C20H15N5OS |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
6-(4-methoxyphenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene |
InChI |
InChI=1S/C20H15N5OS/c1-12-3-8-17-14(9-12)10-15-11-21-25-18(13-4-6-16(26-2)7-5-13)23-24-20(25)27-19(15)22-17/h3-11H,1-2H3 |
InChI-Schlüssel |
HRMCRIJUIYRVJY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC4=NN=C(N4N=C3)C5=CC=C(C=C5)OC |
Kanonische SMILES |
CC1=CC2=CC3=C(N=C2C=C1)SC4=NN=C(N4N=C3)C5=CC=C(C=C5)OC |
Andere CAS-Nummern |
136633-15-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



